4-Hydroxy-2-mercaptopyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile
Description
Properties
IUPAC Name |
4-oxo-2-sulfanylidene-6H-pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N5OS/c7-1-3-2-8-11-4(3)9-5(13)10-6(11)12/h2,8H,(H,10,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSVKEIPYJUYII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=S)NC(=O)N2N1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-mercaptopyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with cyanogen bromide under controlled conditions. The reaction conditions often require specific temperatures and pH levels to ensure the successful formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-mercaptopyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the carbonitrile group.
Major Products Formed
The major products formed from these reactions include disulfides, amines, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4-Hydroxy-2-mercaptopyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-mercaptopyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, and disruption of metabolic processes.
Comparison with Similar Compounds
Structural Comparison with Similar Pyrazolo-Triazine Derivatives
The pyrazolo[1,5-a][1,3,5]triazine scaffold is a purine bioisostere, enabling interactions with biological targets such as kinases and CNS receptors. Key structural variations among analogs influence solubility, reactivity, and bioactivity. Below is a comparative analysis:
Table 1: Structural and Functional Group Comparisons
Key Observations:
- Polarity vs.
- Bioisosteric Potential: Amino alcohol-substituted analogs (e.g., 7b) mimic purine structures, making them suitable for kinase inhibition studies .
- Synthetic Flexibility: The cyano group at position 8 allows further derivatization, as seen in compounds like CID56207 (), which incorporate piperazinyl moieties .
Anticonvulsant Activity:
- MH4b1 demonstrated significant activity in maximal electroshock (MES) and 6 Hz psychomotor seizure models but was inactive against pentylenetetrazole (PTZ)-induced seizures .
- EAC-21, EAC-31, EAC-33 : Showed marginal protection in seizure models, highlighting the critical role of substituents in efficacy .
Kinase Inhibition:
- 7b and analogs: Designed as CDK inhibitors, these compounds leverage amino alcohol groups to mimic ATP-binding interactions .
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines : Derived from similar synthetic routes, these derivatives exhibit antimicrobial activity, underscoring the scaffold’s versatility .
Inference for Target Compound : The presence of -OH and -SH groups may favor interactions with hydrophilic targets (e.g., enzymes or receptors with polar active sites), but further studies are needed to confirm this.
Biological Activity
4-Hydroxy-2-mercaptopyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C7H6N6OS
- Molecular Weight : 218.23 g/mol
This compound features a triazine core, which is known for its ability to interact with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the triazine moiety. For instance:
- Inhibition of Cancer Cell Proliferation : Research indicates that derivatives of triazine compounds exhibit significant cytotoxicity against several cancer cell lines. The IC50 values for different derivatives show promising results:
These values suggest that modifications to the triazine structure can enhance anticancer activity.
The mechanism by which this compound exerts its effects includes:
- Inhibition of Enzymes : Compounds with a triazine core have been shown to inhibit key enzymes involved in tumorigenesis, such as PI3K and mTOR pathways. This inhibition leads to reduced cell proliferation and induction of apoptosis in cancer cells .
Table of Biological Activities
| Biological Activity | Target Cell Lines | IC50 Values (μM) |
|---|---|---|
| Anticancer | A549 | 0.20 |
| MCF-7 | 1.25 | |
| HeLa | 1.03 | |
| HepG2 | 12.21 |
Study 1: Anticancer Efficacy
In a study published in MDPI, researchers synthesized various triazine derivatives and tested their anticancer efficacy. The study found that certain modifications led to enhanced potency against breast and lung cancer cell lines . The findings suggest that the introduction of specific functional groups can significantly affect the biological activity of these compounds.
Study 2: Enzyme Inhibition
Another research effort focused on the enzyme inhibitory activity of triazine derivatives. It was noted that these compounds could effectively inhibit the phosphorylation of AKT, a critical player in cancer cell survival pathways . This mechanism underscores the potential for developing targeted therapies based on these compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Hydroxy-2-mercaptopyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile?
- Methodology : Synthesis typically involves constructing the pyrazolo-triazine core followed by sequential functionalization. For example:
Core Formation : Cyclocondensation of aminopyrazoles with cyanamide derivatives under acidic conditions.
Hydroxy and Mercapto Group Introduction : Hydrolysis or nucleophilic substitution (e.g., using thiourea for mercapto groups) .
Nitration/Cyanation : Final steps may employ nitrating agents (e.g., HNO₃/H₂SO₄) or cyanation via palladium-catalyzed cross-coupling .
- Key Considerations : Monitor reaction progress via TLC and optimize pH/temperature to avoid side products .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Essential Methods :
- IR Spectroscopy : Identifies functional groups (e.g., -OH at ~3200 cm⁻¹, -SH at ~2550 cm⁻¹, CN at ~2220 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon types (e.g., nitrile carbons at ~110–120 ppm) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- Data Table :
| Functional Group | IR (cm⁻¹) | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|---|
| -OH | 3200–3400 | - | - |
| -SH | 2500–2600 | - | - |
| CN | ~2220 | - | 110–120 |
Q. How does the reactivity of the mercapto group influence derivatization?
- Mechanistic Insight : The -SH group undergoes nucleophilic substitution (e.g., alkylation with iodomethane) or oxidation to disulfides. Reaction conditions (pH, solvent polarity) dictate selectivity .
- Example : In acetic anhydride, -SH may acetylate to form -S-Ac derivatives, requiring anhydrous conditions to prevent hydrolysis .
Advanced Research Questions
Q. How can solvent choice impact the yield of ring-closing reactions in pyrazolo-triazine synthesis?
- Optimization Strategy :
- Polar Aprotic Solvents (DMF, DMSO): Enhance nucleophilicity but may promote side reactions.
- Ether Solvents (THF, dioxane): Improve solubility of intermediates but slow reaction kinetics .
Q. What strategies resolve contradictions in reported biological activity data for pyrazolo-triazine derivatives?
- Analytical Framework :
Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay protocols (e.g., MTT vs. ATP luminescence) .
Structural Confirmation : Verify compound purity (HPLC ≥95%) to exclude confounding effects from impurities .
Dose-Response Analysis : Use IC₅₀/EC₅₀ curves to compare potency across studies .
Q. How can computational modeling guide the design of derivatives targeting kinase inhibition?
- Methodology :
Docking Studies : Use AutoDock Vina to predict binding affinity to kinases (e.g., CDK2) based on the triazine core's π-π stacking and hydrogen-bonding motifs .
QSAR Models : Correlate substituent electronic properties (Hammett σ) with inhibitory activity .
- Example : Methylsulfonyl groups at position 2 improved CDK2 inhibition by 40% in silico, validated by in vitro assays .
Data Contradiction Analysis
Q. Why do reported melting points vary for structurally similar pyrazolo-triazines?
- Root Causes :
- Polymorphism : Crystallization solvents (e.g., EtOH vs. DMF/water) yield different crystal forms .
- Impurities : Residual solvents or byproducts lower observed melting ranges.
Biological Activity Profiling
Q. What in vitro assays are recommended to evaluate the anti-inflammatory potential of this compound?
- Protocol :
NF-κB Inhibition : Luciferase reporter assays in RAW264.7 macrophages stimulated with LPS .
Cytokine ELISA : Quantify TNF-α/IL-6 secretion in supernatant .
Selectivity Screening : Test against COX-1/COX-2 enzymes to rule off-target effects .
Synthetic Optimization Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
